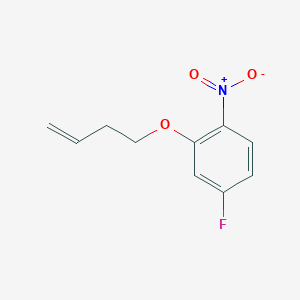

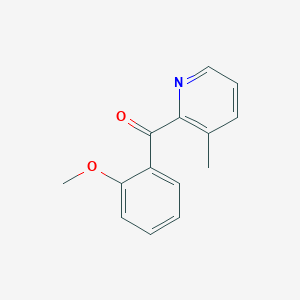

2-(2-Methoxybenzoyl)-3-methylpyridine

Übersicht

Beschreibung

“2-Methoxybenzoyl chloride” is a chemical compound with the linear formula CH3OC6H4COCl . It has a molecular weight of 170.59 .

Synthesis Analysis

While specific synthesis methods for “2-(2-Methoxybenzoyl)-3-methylpyridine” were not found, “2-Methoxybenzoyl chloride” has been used in the preparation of 2-methoxybenzoyl-ferrocene through Friedel Crafts reaction .

Molecular Structure Analysis

The molecular structure of “2-Methoxybenzoyl chloride” is represented by the SMILES string COc1ccccc1C(Cl)=O . The InChI is 1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 .

Physical And Chemical Properties Analysis

“2-Methoxybenzoyl chloride” has a refractive index n20/D of 1.572 (lit.), a boiling point of 128-129 °C/8 mmHg (lit.), and a density of 1.146 g/mL at 25 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

1. Synthesis, Characterization, Antioxidant, and Antibacterial Activities

- Summary of Application: This research involves the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their antioxidant and antibacterial activities .

- Methods of Application: The compounds were synthesized and their structures were determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The antioxidant activity of the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . The compounds were also tested for their in vitro growth inhibitory activity against different bacteria .

- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

2. Preparation of 2-Methoxybenzoyl-Ferrocene

- Summary of Application: This research involves the preparation of 2-methoxybenzoyl-ferrocene through a Friedel Crafts reaction with ferrocene .

- Methods of Application: The specific methods of application are not detailed in the source, but typically, Friedel Crafts reactions involve the use of a Lewis acid catalyst, such as aluminum chloride, in an anhydrous solvent .

- Results or Outcomes: The outcome of the reaction is the formation of 2-methoxybenzoyl-ferrocene .

3. Preparation of 2-Methoxybenzoyl Chloride

- Summary of Application: This research involves the preparation of 2-methoxybenzoyl chloride . This compound is a key intermediate in the synthesis of various organic compounds .

- Methods of Application: The specific methods of application are not detailed in the source, but typically, the preparation of acyl chlorides involves the reaction of a carboxylic acid with thionyl chloride .

- Results or Outcomes: The outcome of the reaction is the formation of 2-methoxybenzoyl chloride .

Safety And Hazards

Eigenschaften

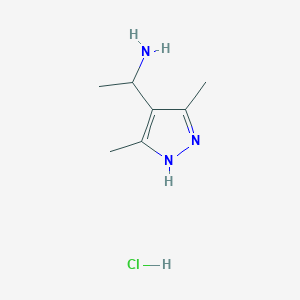

IUPAC Name |

(2-methoxyphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-5-9-15-13(10)14(16)11-7-3-4-8-12(11)17-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVCZFSZYUCEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxybenzoyl)-3-methylpyridine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

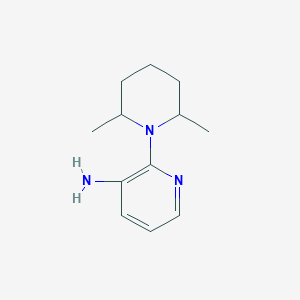

![4-[2-(Dimethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B1368048.png)

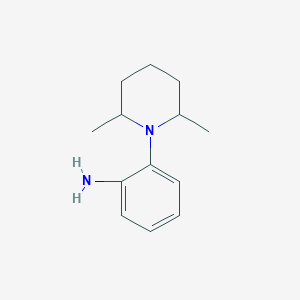

![(2E)-3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368068.png)

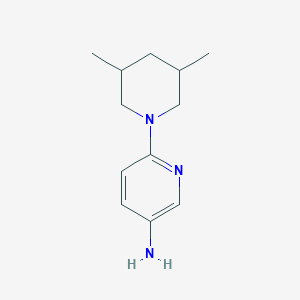

![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)